Cas no 2171889-91-9 ((6-methoxypyridin-3-yl)methanesulfonyl fluoride)

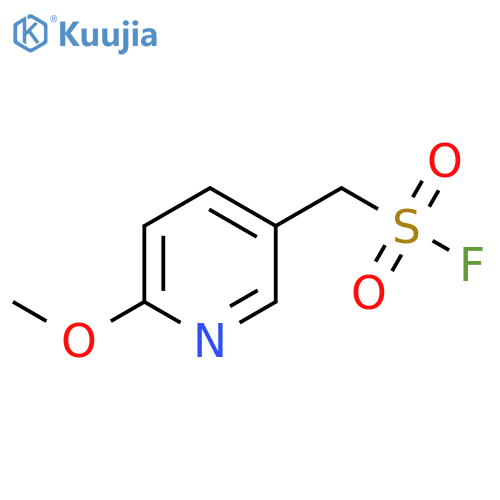

2171889-91-9 structure

商品名:(6-methoxypyridin-3-yl)methanesulfonyl fluoride

(6-methoxypyridin-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (6-methoxypyridin-3-yl)methanesulfonyl fluoride

- 2171889-91-9

- EN300-1272191

-

- インチ: 1S/C7H8FNO3S/c1-12-7-3-2-6(4-9-7)5-13(8,10)11/h2-4H,5H2,1H3

- InChIKey: KRNYDWUXAGHJSQ-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=NC(=CC=1)OC)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 205.02089245g/mol

- どういたいしつりょう: 205.02089245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 64.6Ų

(6-methoxypyridin-3-yl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1272191-1000mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 1000mg |

$986.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-2500mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 2500mg |

$1931.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-10000mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 10000mg |

$4236.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-500mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 500mg |

$946.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-100mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 100mg |

$867.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-250mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 250mg |

$906.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-50mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 50mg |

$827.0 | 2023-10-02 | ||

| Enamine | EN300-1272191-1.0g |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1272191-5000mg |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride |

2171889-91-9 | 5000mg |

$2858.0 | 2023-10-02 |

(6-methoxypyridin-3-yl)methanesulfonyl fluoride 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

2171889-91-9 ((6-methoxypyridin-3-yl)methanesulfonyl fluoride) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量